4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione
Description
4-(2-Methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methylphenyl group at position 4 and a quinolin-2-yl group at position 2. Characterization methods such as IR, NMR, and mass spectrometry (as seen in related compounds) would confirm its structure .
Properties
CAS No. |
448189-01-3 |
|---|---|
Molecular Formula |
C18H14N4S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H14N4S/c1-12-6-2-5-9-16(12)22-17(20-21-18(22)23)15-11-10-13-7-3-4-8-14(13)19-15/h2-11H,1H3,(H,21,23) |
InChI Key |
MOXHKAYPCUIFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3 |
solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide under basic conditions to form a dithiocarbazate intermediate. This intermediate is then cyclized with an appropriate aldehyde or ketone to form the triazole ring.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones or aldehydes in the presence of acidic or basic catalysts.
Coupling of the Methylphenyl Group: The final step involves coupling the methylphenyl group to the triazole-quinoline intermediate using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of 4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Materials Science: The compound is being explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: The compound is being investigated for its potential use in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, leading to altered cellular responses. It may also induce apoptosis in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Quinoline vs. Benzoxazole/Naphthyl Substituents: The quinolin-2-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to benzoxazole () or naphthyl groups (). The benzoxazole-containing analogue () exhibits a strong C=N stretch at 1631 cm⁻¹, indicative of electronic conjugation, which may differ in the target compound due to the quinoline moiety’s extended aromatic system.
Alkyl vs.
Methoxy vs. Methyl Groups: Methoxy-substituted analogues () exhibit improved solubility due to hydrogen bonding, whereas the target’s methyl group enhances hydrophobic interactions. For example, 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione () forms N–H···S hydrogen-bonded dimers, a feature that may be less pronounced in the target compound .
Biological Activity
The compound 4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anticancer, antifungal, and antibacterial properties, along with structure-activity relationships (SAR) and relevant case studies.
Overview of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are a class of compounds known for their pharmacological significance. They exhibit a wide range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The presence of the triazole ring enhances the interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions .
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has shown promising results in inhibiting various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays demonstrated that derivatives of triazoles exhibit significant cytotoxic effects against colorectal cancer cell lines such as HCT-116. For instance, related compounds with similar structures displayed IC50 values ranging from 1.184 µM to 3.403 µM against the HCT-116 cell line . This suggests that modifications in the structural framework can lead to enhanced anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | HCT-116 | TBD |
| Related Compound 3c | HCT-116 | 1.184 |
| Related Compound 3e | HCT-116 | 3.403 |
Antifungal Activity
The antifungal potential of 1,2,4-triazole derivatives has been well documented. The compound under investigation has been noted for its ability to inhibit fungal growth effectively.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinoline and triazole moieties significantly influence antifungal activity. The introduction of specific substituents can enhance binding affinity to fungal enzymes or receptors .
Antibacterial Activity
In addition to anticancer and antifungal properties, triazole derivatives have been investigated for their antibacterial effects. The compound's thione functionality may contribute to its ability to disrupt bacterial cell wall synthesis or function.
Experimental Findings
Studies have shown that related triazole compounds exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds similar to the one in focus have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .
Toxicology Profile
Toxicity assessments are crucial for evaluating the safety profile of new drug candidates. Preliminary studies on related triazole derivatives indicate low toxicity levels and favorable safety margins . Further toxicological evaluations are necessary to establish a comprehensive safety profile for 4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
